![molecular formula C6H8ClF3O3S B2605470 [5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride CAS No. 2126162-12-5](/img/structure/B2605470.png)

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

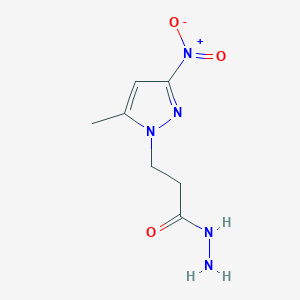

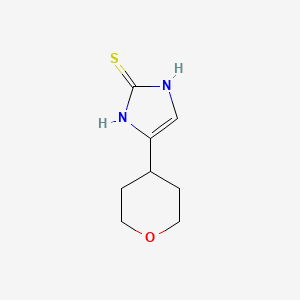

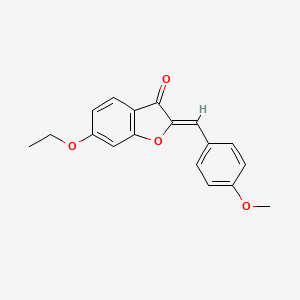

“[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2126162-12-5 . It has a molecular weight of 252.64 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.64 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.Applications De Recherche Scientifique

Electrochemical Properties and Applications

- Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, studied for its electrochemical properties in vanadium pentoxide (V2O5) films prepared by the sol–gel route. These films, when used as cathodes, support reversible sodium intercalation, suggesting applications in high-energy-density batteries (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Reactivity

- The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions demonstrates the utility of methanesulfonyl chloride in organic synthesis, providing high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).

- A study on the one-electron reduction of methanesulfonyl chloride shows the formation of sulfonyl radicals and their intermediates, highlighting its role in oxidative stress and potential applications in organic synthesis and biochemistry (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Catalysis and Synthesis Improvement

- Research into Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles avoids potentially genotoxic reagents and byproducts, marking an advancement in safer, high-yielding synthetic methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

High-Voltage Battery Performance Enhancement

- The functionalization of (trimethylsilyl)methanesulfonate as an interface-stabilizing additive improves the electrochemical performance of 5V-class layered over-lithiated oxides in high-voltage batteries. This additive enhances interfacial stability, leading to excellent capacity retention and rate performance, suggesting significant implications for battery technology (Lim, Cho, Kim, & Yim, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

[5-(trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-2-5(13-4)6(8,9)10/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNUUIYRUMPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CS(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

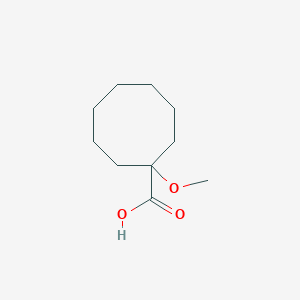

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

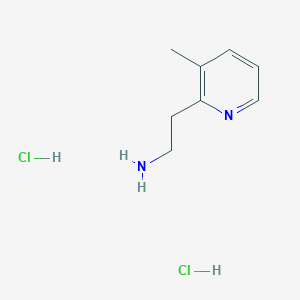

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605408.png)